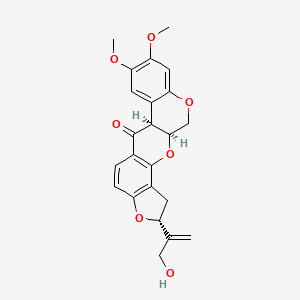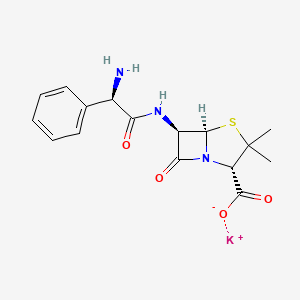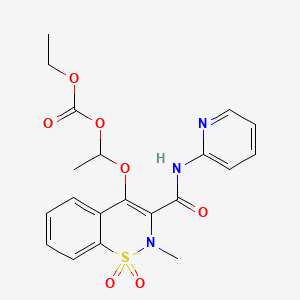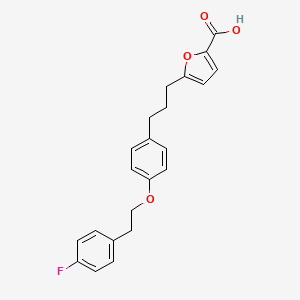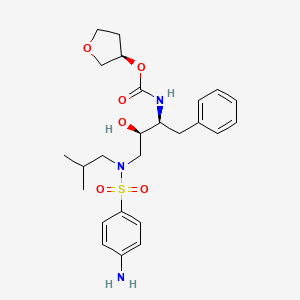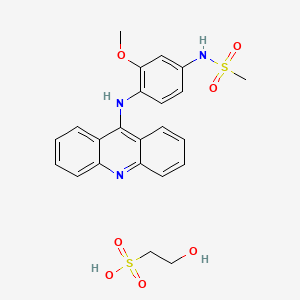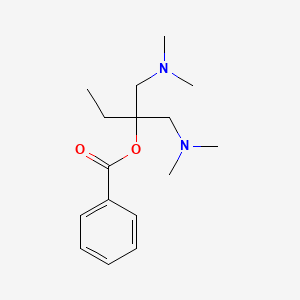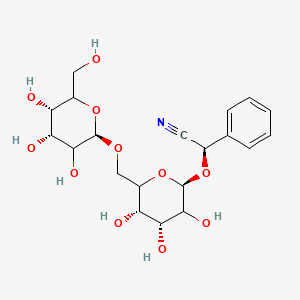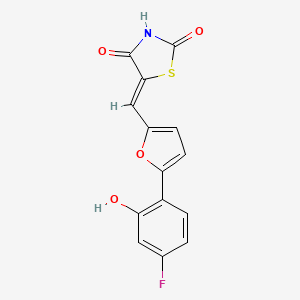
AS-252424
Descripción general
Descripción
AS-252424 is a furan-2-ylmethylene thiazolidinedione compound that acts as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is known for its potent and selective inhibition of PI3Kγ, with an inhibitory concentration (IC50) of approximately 33 nanomolar . This compound has been extensively studied for its role in various biological processes, including its potential therapeutic applications in diseases related to inflammation and cancer .
Aplicaciones Científicas De Investigación
AS-252424 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI3Kγ and its effects on various signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where PI3Kγ plays a critical role in tumor growth and survival.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PI3Kγ
In Vivo
In vivo studies have been conducted to examine the effects of AS-252424 on the central nervous system, immune system, and cardiovascular system. Studies have shown that this compound is able to reduce inflammation and improve cognitive performance in animals. In addition, this compound has been shown to reduce the levels of inflammatory cytokines in the brain and to reduce the risk of stroke.
In Vitro
In vitro studies have been conducted to examine the effects of AS-252424 on cell cultures. Studies have shown that this compound is able to reduce inflammation and improve cell viability in cell cultures. In addition, this compound has been shown to reduce the levels of inflammatory cytokines in cell cultures and to reduce the risk of apoptosis.
Mecanismo De Acción
AS-252424 exerts its effects by selectively inhibiting PI3Kγ, a key enzyme involved in the phosphoinositide 3-kinase (PI3K) signaling pathway. The inhibition of PI3Kγ leads to the suppression of downstream signaling events, including the activation of protein kinase B (Akt) and other related pathways. This inhibition results in the modulation of various cellular processes, such as cell growth, survival, and migration .
Actividad Biológica
AS-252424 has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective activities. In addition, this compound has been shown to have anti-cancer, anti-allergic, and anti-viral activities.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound is able to reduce inflammation, improve cognitive performance, and reduce the levels of inflammatory cytokines in the brain. In addition, this compound has been shown to reduce the risk of stroke, reduce the risk of apoptosis, and improve cell viability in cell cultures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AS-252424 in laboratory experiments include its ability to reduce inflammation, improve cognitive performance, reduce the levels of inflammatory cytokines in the brain, reduce the risk of stroke, reduce the risk of apoptosis, and improve cell viability in cell cultures. The limitations of using this compound in laboratory experiments include the fact that the mechanism of action of this compound is not fully understood, and the fact that the pharmacodynamics of this compound are not fully understood.
Direcciones Futuras
The potential future directions of AS-252424 research include further examination of its effects on the central nervous system, immune system, and cardiovascular system. In addition, further research is needed to examine the mechanism of action and pharmacodynamics of this compound, as well as its potential therapeutic applications in a variety of medical conditions. Other potential future directions of this compound research include the examination of its effects on other organs and systems, such as the endocrine system, and the development of new formulations of this compound for improved bioavailability.
Safety and Hazards
AS-252424 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .
Análisis Bioquímico
Biochemical Properties
AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .
Dosage Effects in Animal Models
In animal models, specifically in acute peritonitis mouse models, oral administration of this compound (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinedione Core: This involves the reaction of thiazolidine-2,4-dione with appropriate aldehydes to form the thiazolidinedione core.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carbaldehyde.
Final Purification: The final product is purified using standard chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Solvent Selection: Choosing solvents that facilitate the reaction and are easy to remove during purification.
Purification Techniques: Employing large-scale chromatographic methods or crystallization techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
AS-252424 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with different substituents on the furan ring.
Comparación Con Compuestos Similares
Similar Compounds
LY294002: Another PI3K inhibitor with broader specificity, inhibiting multiple isoforms of PI3K.
Wortmannin: A potent PI3K inhibitor with irreversible binding properties.
IC87114: A selective inhibitor of PI3K delta (PI3Kδ), another isoform of PI3K
Uniqueness of AS-252424
This compound is unique due to its high selectivity for PI3Kγ over other isoforms of PI3K. This selectivity makes it a valuable tool for studying the specific role of PI3Kγ in various biological processes and for developing targeted therapies with fewer off-target effects .
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017365 | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900515-16-4 | |
| Record name | AS-252424 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS-252424 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




